4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13712601
InChI: InChI=1S/C9H6F3NO2/c10-9(11,12)8(14,15)7-3-1-6(5-13)2-4-7/h1-4,14-15H
SMILES: C1=CC(=CC=C1C#N)C(C(F)(F)F)(O)O
Molecular Formula: C9H6F3NO2
Molecular Weight: 217.14 g/mol

4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile

CAS No.:

Cat. No.: VC13712601

Molecular Formula: C9H6F3NO2

Molecular Weight: 217.14 g/mol

* For research use only. Not for human or veterinary use.

4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile -

Specification

Molecular Formula C9H6F3NO2
Molecular Weight 217.14 g/mol
IUPAC Name 4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzonitrile
Standard InChI InChI=1S/C9H6F3NO2/c10-9(11,12)8(14,15)7-3-1-6(5-13)2-4-7/h1-4,14-15H
Standard InChI Key MPZWKKOEOIBWPL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)C(C(F)(F)F)(O)O
Canonical SMILES C1=CC(=CC=C1C#N)C(C(F)(F)F)(O)O

Introduction

Synthesis

The synthesis of 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetaldehyde under catalytic conditions. The process includes:

  • Reactants:

    • 4-Cyanobenzaldehyde

    • Trifluoroacetaldehyde

    • Catalyst (e.g., acid or base)

  • Reaction Conditions:

    • Controlled temperature to optimize yield.

    • Use of solvents such as ethanol or methanol.

  • Industrial Scale Production:

    • Employs continuous flow reactors for enhanced efficiency.

    • Optimization of reaction parameters to improve purity and yield.

Scientific Research

  • Chemical Synthesis: Acts as an intermediate in creating more complex organic molecules.

  • Biological Studies: Explored for interactions with biomolecules due to its unique structure.

Pharmaceutical Development

  • Investigated as a potential building block for drug design because of its fluorinated structure, which enhances bioavailability and metabolic stability.

Industrial Uses

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The trifluoromethyl group in 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property makes it a candidate for drug development and biochemical studies.

Research Findings

Recent studies have focused on the compound's role as an intermediate in synthetic pathways and its potential biological activity:

  • Oxidation Reactions: Can produce carboxylic acids or ketones.

  • Reduction Reactions: Leads to primary amines.

  • Substitution Reactions: Allows the creation of various derivatives depending on the nucleophile used.

Challenges:

  • Limited data on physical properties such as melting point and boiling point.

  • Lack of comprehensive toxicological studies.

Future Directions:

  • Conducting in-depth biological assays to evaluate therapeutic potential.

  • Exploring new synthetic routes to improve efficiency and reduce costs.

  • Investigating environmental impacts and degradation pathways.

This detailed overview highlights the significance of 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile in research and industry while identifying areas for further exploration.

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